molecular formula C22H30N2S B10881189 N-benzyl-N-ethyl-1-[4-(methylsulfanyl)benzyl]piperidin-4-amine

N-benzyl-N-ethyl-1-[4-(methylsulfanyl)benzyl]piperidin-4-amine

Cat. No.: B10881189
M. Wt: 354.6 g/mol
InChI Key: QYBAPVCAKUOYGY-UHFFFAOYSA-N
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Description

N-BENZYL-N-ETHYL-N-{1-[4-(METHYLSULFANYL)BENZYL]-4-PIPERIDYL}AMINE is a complex organic compound that features a piperidine ring substituted with benzyl and ethyl groups, as well as a methylsulfanyl group on the benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-ETHYL-N-{1-[4-(METHYLSULFANYL)BENZYL]-4-PIPERIDYL}AMINE typically involves the reaction of N-ethylpiperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to isolate the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production also emphasizes the importance of safety and environmental considerations, ensuring that the process is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-ETHYL-N-{1-[4-(METHYLSULFANYL)BENZYL]-4-PIPERIDYL}AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-BENZYL-N-ETHYL-N-{1-[4-(METHYLSULFANYL)BENZYL]-4-PIPERIDYL}AMINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of dyes and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-BENZYL-N-ETHYL-N-{1-[4-(METHYLSULFANYL)BENZYL]-4-PIPERIDYL}AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-ethylaniline: Similar structure but lacks the piperidine ring and methylsulfanyl group.

    N-Ethyl-N-phenylbenzylamine: Similar structure but lacks the piperidine ring.

    N-Benzylpiperidine: Similar structure but lacks the ethyl group and methylsulfanyl group.

Uniqueness

N-BENZYL-N-ETHYL-N-{1-[4-(METHYLSULFANYL)BENZYL]-4-PIPERIDYL}AMINE is unique due to the presence of both benzyl and ethyl groups on the piperidine ring, as well as the methylsulfanyl group on the benzyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H30N2S

Molecular Weight

354.6 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C22H30N2S/c1-3-24(18-19-7-5-4-6-8-19)21-13-15-23(16-14-21)17-20-9-11-22(25-2)12-10-20/h4-12,21H,3,13-18H2,1-2H3

InChI Key

QYBAPVCAKUOYGY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)SC

Origin of Product

United States

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